1-(2,4-二甲苯磺酰基)哌啶-4-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

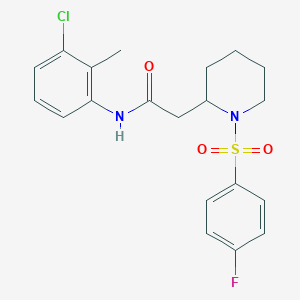

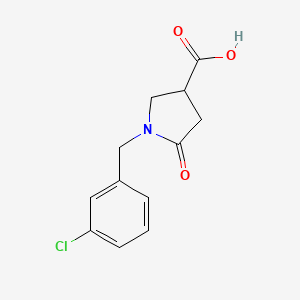

The compound "1-(2,4-Dimethylbenzenesulfonyl)piperidine-4-carboxylic acid" is a derivative of piperidine, which is a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are of significant interest due to their wide range of biological activities and applications in medicinal chemistry. The presence of the sulfonyl and carboxylic acid functional groups in this compound suggests potential reactivity and the possibility of forming various derivatives for biological evaluations.

Synthesis Analysis

The synthesis of related piperidine derivatives involves multi-step reactions starting from various organic acids, esters, or amides. For instance, the synthesis of 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzyl sulfides involves converting organic acids into corresponding esters, hydrazides, and then to 1,3,4-oxadiazole-2-thiols, which are further reacted with 1-(4-(bromomethyl)phenyl sulfonyl)piperidine to obtain the target compounds . Similarly, the preparation of 2,4-piperidinedione-3-carboxylic acid derivatives is achieved through a Dieckmann reaction followed by decarbomethoxylation and alkylation studies .

Molecular Structure Analysis

The molecular structure of piperidine derivatives can be elucidated using modern spectroscopic techniques such as NMR spectroscopy. For example, the 1H and 13C-NMR spectra of 2,4-piperidinedione-3-carboxylic acid derivatives reveal the presence of rotamers and provide insights into the orientation of substituents relative to the carbonyl group . The zwitterionic nature of 4-piperidinecarboxylic acid monohydrate, a related compound, has been determined through its crystalline structure, which shows a chair conformation of the piperidine ring and the orientation of the carboxylate group .

Chemical Reactions Analysis

Piperidine derivatives can undergo various chemical reactions, including coupling reactions, substitutions, and Michael additions. For instance, the synthesis of O-substituted derivatives of 1-[(3,5-dichloro-2-hydroxyphenyl)sulfonyl]piperidine involves coupling and substitution reactions in the presence of sodium hydride and dimethylformamide . The reactivity of these compounds can be further modified by introducing different electrophiles or by changing the reaction conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives, such as solubility, melting point, and reactivity, are influenced by the substituents attached to the piperidine nucleus. Intramolecular hydrogen bonding, as observed in 1-piperidinecarboxylic acids, can affect the compound's behavior in solution, including its dimerization tendencies and proton transfer dynamics . The presence of sulfonyl and carboxylic acid groups in "1-(2,4-Dimethylbenzenesulfonyl)piperidine-4-carboxylic acid" would likely contribute to its acidity and potential for forming salts or zwitterions.

科学研究应用

亲核芳香取代反应

涉及哌啶和硝基化合物的研究等亲核芳香取代反应的研究揭示了与合成1-(2,4-二甲苯磺酰基)哌啶-4-羧酸衍生物相关的反应机理。这些研究有助于加深对化学反应的理解,这些化学反应对于创造在材料科学、制药和化学合成中具有潜在应用的新型化合物至关重要(Pietra & Vitali, 1972)。

羧酸对生物催化剂的抑制

羧酸对微生物生物催化剂的影响对于生物技术应用至关重要,包括生物燃料生产和生物修复。了解类似结构化合物如何影响微生物可以指导生物过程的设计和对耐受抑制性化合物能力增强的微生物菌株的开发(Jarboe, Royce, & Liu, 2013)。

配合物的抗致癌性和毒性

对有机锡(IV)配合物的抗致癌性和毒性的研究为新型抗癌剂的开发提供了见解。该领域的研究突出了金属配合物的潜在治疗应用,包括基于羧酸衍生物的金属配合物,用于治疗各种癌症(Ali, Shahzadi, & Imtiaz-ud-Din., 2018)。

新型中枢神经系统作用药物的开发

探索用于合成中枢神经系统(CNS)作用药物的功能性化学基团对于发现新的治疗剂至关重要。该领域的研究可能会导致开发出具有改进的安全性和有效性特征的新型中枢神经系统药物,突出了结构研究在药物发现中的重要性(Saganuwan, 2017)。

萃取和分离技术

使用有机化合物和超临界流体从水溶液中萃取和分离羧酸的萃取和分离技术的进步对于环境和分析化学至关重要。这些研究不仅提高了分离过程的效率,而且对废物处理和有价值化学品的回收具有影响(Djas & Henczka, 2018)。

安全和危害

属性

IUPAC Name |

1-(2,4-dimethylphenyl)sulfonylpiperidine-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO4S/c1-10-3-4-13(11(2)9-10)20(18,19)15-7-5-12(6-8-15)14(16)17/h3-4,9,12H,5-8H2,1-2H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXHCPNPCXHOMLI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,4-Dimethylbenzenesulfonyl)piperidine-4-carboxylic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-1-carboxylate](/img/structure/B2541420.png)

![1-[(1-cyclopentyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-1H-pyrazol-4-amine hydrochloride](/img/structure/B2541426.png)

![2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2541428.png)

![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2541431.png)

![(E)-N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2541433.png)

![1-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2541438.png)